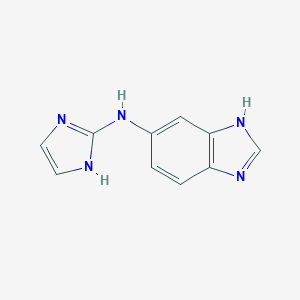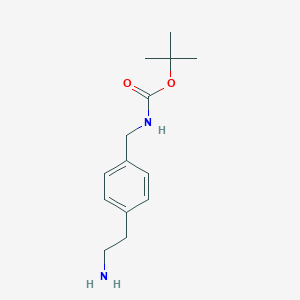
4-Boc-aminomethylphenethylamine
描述
Synthesis Analysis 4-Boc-aminomethylphenethylamine, a derivative of phenethylamine, is synthesized through various chemical reactions that involve the functionalization of amino acids or their derivatives. For instance, starting from Boc-o-aminomethylphenylalanine, a solution-phase parallel synthesis of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones is described, showcasing a method to synthesize complex structures from simpler Boc-protected amino acids (Van den Eynde et al., 2004). Similarly, 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives highlight the utility of Boc protection in synthesizing novel amino acids for pseudopeptide synthesis (Pascal et al., 2000).
Molecular Structure Analysis The molecular structure of 4-Boc-aminomethylphenethylamine derivatives is characterized by the presence of Boc (tert-butyloxycarbonyl) group, protecting the amino function, and a phenethylamine backbone. The structure analysis reveals the versatility of the Boc group in facilitating the synthesis of complex molecules by protecting the amino group during reaction sequences, thus allowing for selective functionalization and deprotection steps.
Chemical Reactions and Properties The chemical properties of 4-Boc-aminomethylphenethylamine derivatives are significantly influenced by the Boc group. For instance, the Boc group allows for selective deprotection under acidic conditions, enabling subsequent functionalization of the amino group (Baburaj & Thambidurai, 2012). Moreover, these compounds can undergo various chemical reactions, such as reductive amination, cyclization, and acylation, demonstrating their reactivity and utility in synthetic chemistry.
安全和危害
When handling 4-Boc-aminomethylphenethylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
属性
IUPAC Name |
tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVUTMSVABGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-aminomethylphenethylamine | |
CAS RN |
187283-19-8 | |
| Record name | 1,1-Dimethylethyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187283-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)



![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
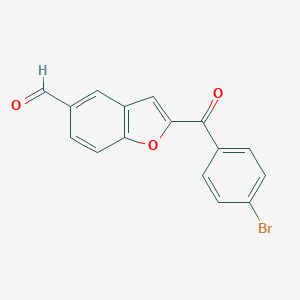
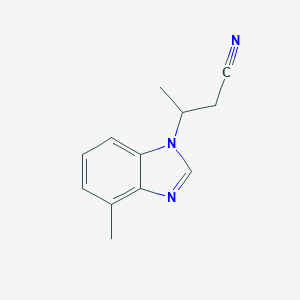

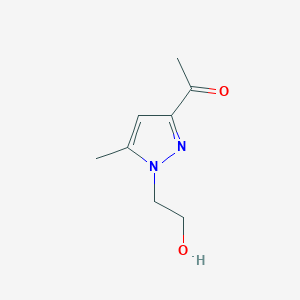
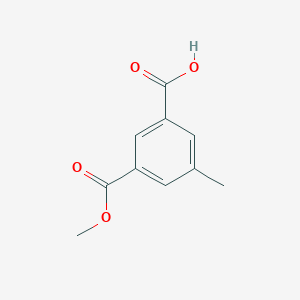
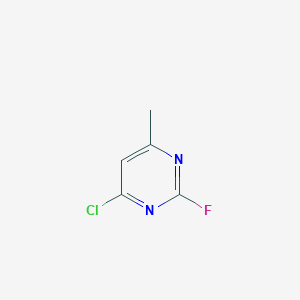
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
